N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC15207349
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O4 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C22H20N4O4/c1-28-17-7-3-15(4-8-17)14-26-21(11-12-23-26)24-22(27)19-13-20(30-25-19)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | LRKRIPMCQUMLNJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 1-position by a 4-methoxybenzyl group.
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Oxazole Ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, substituted at the 3-position by a carboxamide group and at the 5-position by a 4-methoxyphenyl group.
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Methoxy-Substituted Aromatic Groups: Both the benzyl and phenyl substituents feature methoxy (-OCH) groups at their para positions, enhancing electronic delocalization and hydrophobicity .
The IUPAC name, 5-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide, reflects this substitution pattern. The canonical SMILES string, COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC, provides a precise topological representation.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 404.4 g/mol | |
| logP (Partition Coefficient) | 4.15 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 53.73 Ų |
The relatively high logP value (4.15) suggests significant lipophilicity, favoring membrane permeability and intracellular target engagement .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves multi-step reactions, as outlined in studies on analogous pyrazole-oxazole hybrids :
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Pyrazole Core Formation:
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Condensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds yields the pyrazole ring. For example, ethyl 2-ethoxymethylene acetoacetate reacts with hydrazine to form ethyl 1H-pyrazole-4-carboxylate .
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Subsequent N-alkylation with 4-methoxybenzyl chloride introduces the methoxybenzyl group at the pyrazole’s 1-position.
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Oxazole Ring Construction:
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Carboxamide Linkage:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrazole Alkylation | 4-Methoxybenzyl chloride, KCO, DMF | 75% | |
| Oxazole Cyclization | NHOH·HCl, EtOH, reflux | 68% | |
| Carboxamide Formation | SOCl, THF, amine coupling | 82% |
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The oxazole ring is prone to acid-catalyzed ring-opening, necessitating anhydrous storage conditions.
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Oxidative Degradation: Methoxy groups may undergo demethylation under strong oxidative conditions, forming quinone derivatives.
Biological Activities and Mechanistic Insights
Antifungal Properties
Pyrazole-oxazole hybrids exhibit broad-spectrum antifungal activity. In a study of structurally related compounds, 7ai (a pyrazole carboxylate analog) demonstrated potent inhibition against Rhizoctonia solani (EC = 0.37 μg/mL), surpassing commercial fungicides like carbendazim . While direct data on the target compound is limited, its structural similarity suggests comparable efficacy via mechanisms such as:
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Cell Membrane Disruption: Interaction with ergosterol biosynthesis enzymes.
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Reactive Oxygen Species (ROS) Induction: Oxidative stress-mediated hyphal lysis .
Enzyme Inhibition
The carboxamide group facilitates hydrogen bonding with enzymatic active sites. For instance, pyrazole carboxamides inhibit monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases. Molecular docking studies predict strong binding affinity ( < 10 nM) for MAO-B due to hydrophobic interactions with the methoxybenzyl group.
Anti-Inflammatory and Analgesic Effects
In murine models, analogs reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. Mechanistically, this involves suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .
Research Applications and Comparative Analysis
Drug Development
The compound’s dual heterocyclic framework makes it a versatile scaffold for derivatization. Key research applications include:
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Anticancer Agents: Modulation of tubulin polymerization and topoisomerase inhibition.
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Antimicrobial Coatings: Incorporation into polymers for medical devices.
Table 3: Activity Comparison of Pyrazole-Oxazole Derivatives
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